4-(Chloromethanesulfonyl)-1-(methylsulfanyl)-2-nitrobenzene
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Overview
Description
4-(Chloromethanesulfonyl)-1-(methylsulfanyl)-2-nitrobenzene is an organic compound that features a benzene ring substituted with a chloromethanesulfonyl group, a methylsulfanyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethanesulfonyl)-1-(methylsulfanyl)-2-nitrobenzene typically involves multiple steps One common route starts with the nitration of a suitable benzene derivative to introduce the nitro groupFinally, the chloromethanesulfonyl group is introduced via a sulfonylation reaction using chloromethanesulfonyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethanesulfonyl)-1-(methylsulfanyl)-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloromethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or alcohols can react with the chloromethanesulfonyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Sulfonamides or sulfonate esters.
Scientific Research Applications
4-(Chloromethanesulfonyl)-1-(methylsulfanyl)-2-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs, particularly those targeting specific enzymes or receptors.
Agrochemicals: It is utilized in the synthesis of pesticides and herbicides.
Dye Stuff: It is involved in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(Chloromethanesulfonyl)-1-(methylsulfanyl)-2-nitrobenzene depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby altering biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modification of protein function .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethanesulfonyl)-1-(methylsulfanyl)-2-aminobenzene
- 4-(Chloromethanesulfonyl)-1-(methylsulfanyl)-2-hydroxybenzene
- 4-(Chloromethanesulfonyl)-1-(methylsulfanyl)-2-methylbenzene
Uniqueness
4-(Chloromethanesulfonyl)-1-(methylsulfanyl)-2-nitrobenzene is unique due to the presence of both a nitro group and a chloromethanesulfonyl group on the benzene ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and industrial applications .
Properties
CAS No. |
61496-94-4 |
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Molecular Formula |
C8H8ClNO4S2 |
Molecular Weight |
281.7 g/mol |
IUPAC Name |
4-(chloromethylsulfonyl)-1-methylsulfanyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO4S2/c1-15-8-3-2-6(16(13,14)5-9)4-7(8)10(11)12/h2-4H,5H2,1H3 |
InChI Key |
OECYANGFGWLVSJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)S(=O)(=O)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
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